An In-depth Technical Guide to N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide
An In-depth Technical Guide to N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of the compound N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide provides foundational information based on its chemical structure and data from closely related analogs. The document outlines the predicted physicochemical properties, potential biological activities, and hypothetical experimental workflows for its investigation.
Introduction
N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is a complex organic molecule incorporating a benzothiazole ring, a methoxy-substituted phenyl ring, a carbamothioyl group, and a chloro-methyl-substituted benzamide moiety. The combination of these structural features suggests a potential for diverse biological activities, as individual moieties are known to be pharmacologically active. This guide aims to provide a detailed overview of its known chemical properties and to extrapolate potential biological functions and experimental approaches based on the analysis of its constituent parts and similar compounds.
Chemical and Physical Properties
Based on its chemical structure, a number of physicochemical properties can be predicted for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C23H18ClN3O2S2 | [1] |
| Molecular Weight | 483.99 g/mol | PubChem |
| IUPAC Name | N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide | [1] |
| CAS Number | 342541-09-5 | PubChem |
| Predicted LogP | 6.5 | ChemAxon |
| Predicted pKa (strongest acidic) | 7.9 | ChemAxon |
| Predicted pKa (strongest basic) | 1.8 | ChemAxon |
| Predicted Solubility | Low in water | Inferred from LogP |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely involve a multi-step process, culminating in the coupling of two key intermediates: a benzothiazole-containing amine and a substituted benzoyl isothiocyanate.
Experimental Protocol for Synthesis (Hypothetical)
-
Synthesis of 2-Methoxy-5-(1,3-benzothiazol-2-yl)aniline (Intermediate 1):
-
React 2-amino-4-nitrophenol with potassium thiocyanate in the presence of a suitable catalyst to form the benzothiazole ring.
-
Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Methylate the phenolic hydroxyl group using a methylating agent like dimethyl sulfate.
-
Purify the intermediate via column chromatography.
-
-
Synthesis of 3-Chloro-4-methylbenzoyl isothiocyanate (Intermediate 2):
-
Convert 3-chloro-4-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride.
-
React the acyl chloride with potassium thiocyanate in an aprotic solvent to yield the benzoyl isothiocyanate.
-
-
Final Coupling Reaction:
-
React 2-methoxy-5-(1,3-benzothiazol-2-yl)aniline with 3-chloro-4-methylbenzoyl isothiocyanate in a suitable solvent like acetone or tetrahydrofuran.
-
The reaction mixture is typically stirred at room temperature or gentle reflux until completion, monitored by thin-layer chromatography.
-
The final product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
-
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition.
Potential Biological Activities and Signaling Pathways
The biological activity of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide has not been explicitly reported. However, based on the known activities of its structural motifs, several potential therapeutic areas can be hypothesized.
-
Anticancer Activity: Benzothiazole derivatives are known to exhibit potent anticancer properties by targeting various signaling pathways.
-
Antimicrobial Activity: The benzothiazole nucleus is a common feature in many antimicrobial agents.
-
Kinase Inhibition: The overall structure bears resemblance to some known kinase inhibitors, suggesting potential activity against various protein kinases involved in cell signaling.
Hypothetical Signaling Pathway Involvement
Given the prevalence of benzothiazole-containing compounds as kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Proposed Experimental Workflows
To elucidate the actual biological properties of N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide, a systematic experimental approach is necessary.
In Vitro Biological Evaluation Workflow
Detailed Experimental Protocols (Templates)
5.2.1. MTT Assay for Cytotoxicity Screening
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
5.2.2. Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While specific experimental data for N-[[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-chloro-4-methylbenzamide is currently lacking in the public domain, this technical guide provides a solid foundation for future research. The predicted physicochemical properties, a plausible synthetic route, and hypothesized biological activities and experimental workflows offer a roadmap for scientists to explore the potential of this compound. Further investigation is warranted to uncover its true pharmacological profile and potential therapeutic applications.
